molecular formula C13H16BrNO2 B7936942 3-(3-Bromophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one

3-(3-Bromophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one

Cat. No.: B7936942
M. Wt: 298.18 g/mol
InChI Key: TZTBRTPVQAOUPW-LBPRGKRZSA-N
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Description

3-(3-Bromophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one is a complex organic compound characterized by its bromophenyl group and hydroxylated pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The compound's biological potential is explored in various studies, particularly in the development of new pharmaceuticals. Its structural features may interact with biological targets, leading to potential therapeutic applications.

Medicine: Research in medicinal chemistry investigates the compound's potential as a drug candidate. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties contribute to the development of innovative products.

Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one exerts its effects involves interactions with specific molecular targets. The bromophenyl group may bind to receptors or enzymes, modulating their activity. The hydroxylated pyrrolidinyl moiety can participate in hydrogen bonding, enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(3-Bromophenyl)-7-acetoxycoumarin: Another bromophenyl derivative with potential biological activity.

  • 3-Bromophenol: A simpler bromophenyl compound with different functional groups.

Uniqueness: 3-(3-Bromophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one stands out due to its combination of bromophenyl and hydroxylated pyrrolidinyl groups, which confer unique chemical and biological properties not found in simpler derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique structure make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-(3-bromophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-3-1-2-10(8-11)4-5-13(17)15-7-6-12(16)9-15/h1-3,8,12,16H,4-7,9H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTBRTPVQAOUPW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)CCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)CCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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